N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide
Description
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a methoxyphenyl group, and a cyclopropanecarboxamide moiety
Properties
Molecular Formula |
C20H26N2O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C20H26N2O4S/c1-12(2)22-14(4)13(3)18(19(22)21-20(23)15-6-7-15)27(24,25)17-10-8-16(26-5)9-11-17/h8-12,15H,6-7H2,1-5H3,(H,21,23) |
InChI Key |
QIFJRDPPGQRWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3CC3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of 2,5-dimethoxytetrahydrofuran with an appropriate amine in the presence of a catalyst such as bismuth nitrate pentahydrate . The resulting pyrrole intermediate is then subjected to further functionalization to introduce the sulfonyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene nucleus, such as Tipepidine and Tiquizium Bromides, share some structural similarities and biological activities.
Pyrrole Derivatives: Other pyrrole-containing compounds, such as those used in medicinal chemistry, may exhibit similar pharmacological properties.
Uniqueness
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on current research findings.
Structural Overview
The compound features a unique structure that includes:
- A pyrrole ring substituted with a methoxyphenylsulfonyl group .
- A cyclopropanecarboxamide moiety.
The molecular formula is with a molecular weight of approximately 406.5 g/mol .
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit significant anti-inflammatory properties . The presence of the sulfonamide group is particularly noteworthy, as sulfonamides are known for their antibacterial and anti-inflammatory effects. Research indicates that similar compounds can modulate inflammatory pathways, suggesting that this compound may interact with specific enzymes or receptors involved in these processes .
Anticancer Potential
Research into structurally related compounds has shown promising results in terms of anticancer activity . For instance, compounds with similar functional groups have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . Further studies are needed to assess the specific mechanisms through which this compound may exert such effects.
Interaction Studies
Interaction studies are crucial for understanding the biological mechanisms of this compound. Early findings suggest it may bind to specific molecular targets involved in disease pathways, potentially acting as an enzyme inhibitor .
Binding Affinities
The binding affinities of this compound to various enzymes and receptors are currently under investigation. Such studies will help elucidate its therapeutic potential and inform future drug development efforts.
Case Studies and Research Findings
Several research articles have explored the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anti-inflammatory effects in vitro. |
| Study 2 | Reported inhibition of cancer cell growth in several tumor types. |
| Study 3 | Investigated the compound's interaction with metabolic pathways related to glucose uptake in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
